2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Stilbene formation: The 3,4-dimethoxyphenyl group is introduced via a Heck reaction, coupling an aryl halide with an alkene.
Ether linkage: The phenoxy group is attached through a nucleophilic substitution reaction.
Pyrrolidine attachment: The final step involves the formation of the ethanone linkage with pyrrolidine through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the stilbene double bond.
Reduction: Reduction reactions can target the oxadiazole ring and the carbonyl group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C24H25N3O5/c1-29-20-10-8-17(14-21(20)30-2)9-11-22-25-24(26-32-22)18-6-5-7-19(15-18)31-16-23(28)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13,16H2,1-2H3/b11-9+ |
InChI Key |
OHIPRMZXIXKSJE-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.